molecular formula C20H16N4O2 B5703613 3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile

3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile

Cat. No. B5703613
M. Wt: 344.4 g/mol
InChI Key: FPQHKBLCVRMBNX-ZDLGFXPLSA-N
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Description

3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile, also known as DPA-714, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrrole-based ligands, which are known for their ability to bind to specific receptors in the brain and modulate their activity.

Mechanism of Action

The exact mechanism of action of 3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile is not fully understood, but it is believed to involve the modulation of TSPO activity. TSPO is involved in several cellular processes, including steroidogenesis, apoptosis, and immune response. By binding to TSPO, this compound may modulate these processes and affect the activity of microglia and astrocytes.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of this compound in animal models and in vitro systems. These studies have shown that this compound can modulate the activity of microglia and astrocytes, leading to a reduction in neuroinflammation and oxidative stress. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile is its selectivity for TSPO, which allows for specific modulation of microglia and astrocyte activity. This compound has also been shown to have a good safety profile and low toxicity in animal models. However, the synthesis of this compound is a complex process that requires specialized equipment and expertise in organic chemistry. Additionally, the exact mechanism of action of this compound is not fully understood, which limits its potential applications in scientific research.

Future Directions

Several future directions for research on 3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile have been proposed. One area of interest is the development of new synthetic methods for this compound and related compounds, which could improve the yield and purity of the final product. Another area of interest is the investigation of the potential therapeutic applications of this compound in neurological disorders, such as Alzheimer's disease and traumatic brain injury. Finally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on microglia and astrocyte activity.

Synthesis Methods

The synthesis of 3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile involves several steps, starting from commercially available starting materials. The first step involves the synthesis of a pyrrole intermediate, which is then coupled with a nitrophenylacrylonitrile derivative to yield the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry and access to specialized equipment.

Scientific Research Applications

3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to bind selectively to the translocator protein (TSPO), which is expressed in high levels in activated microglia and astrocytes. TSPO has been implicated in several neuroinflammatory processes, and its modulation has been proposed as a potential therapeutic strategy for several neurological disorders.

properties

IUPAC Name

(E)-3-(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)-2-(3-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c1-14-9-17(15(2)23(14)20-7-4-8-22-13-20)10-18(12-21)16-5-3-6-19(11-16)24(25)26/h3-11,13H,1-2H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQHKBLCVRMBNX-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CN=CC=C2)C)C=C(C#N)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CN=CC=C2)C)/C=C(/C#N)\C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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